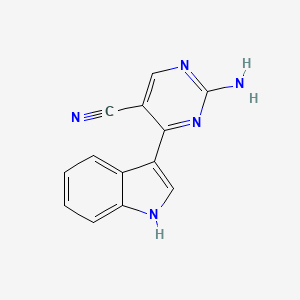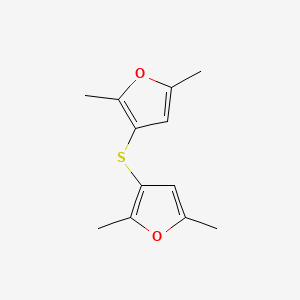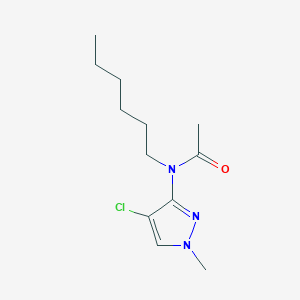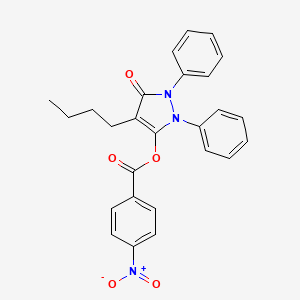
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- is a synthetic organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- typically involves multi-step organic reactions. The starting materials often include substituted hydrazines and diketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazolone ring.
Nitration: Introducing the nitro group using nitrating agents like nitric acid.
Esterification: Forming the ester linkage with 4-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazolones: From electrophilic or nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes.
Antimicrobial agents: Exhibits activity against certain bacteria and fungi.
Medicine
Anti-inflammatory agents: Potential use in treating inflammatory conditions.
Analgesics: Possible application as pain relievers.
Industry
Dye intermediates: Used in the synthesis of dyes and pigments.
Material science:
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-((4-nitrobenzoyl)oxy)-1,2-diphenyl- involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aromatic rings play a crucial role in binding to these targets, leading to biological effects. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor activity: By interacting with cell surface or intracellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-1,2-diphenyl-: Lacks the nitrobenzoyl group.
3H-Pyrazol-3-one, 1,2-dihydro-4-butyl-5-hydroxy-1,2-diphenyl-: Contains a hydroxyl group instead of the nitrobenzoyl group.
Uniqueness
Nitrobenzoyl group: Provides unique chemical reactivity and biological activity.
Aromatic substitution pattern: Distinguishes it from other pyrazolones in terms of chemical behavior and applications.
Propriétés
Numéro CAS |
58906-06-2 |
|---|---|
Formule moléculaire |
C26H23N3O5 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-3-14-23-24(30)27(20-10-6-4-7-11-20)28(21-12-8-5-9-13-21)25(23)34-26(31)19-15-17-22(18-16-19)29(32)33/h4-13,15-18H,2-3,14H2,1H3 |
Clé InChI |
IVIRHEQDKHFUJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


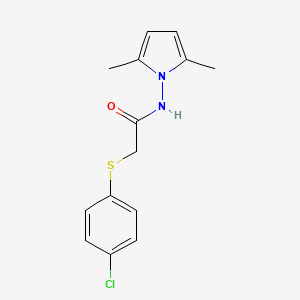
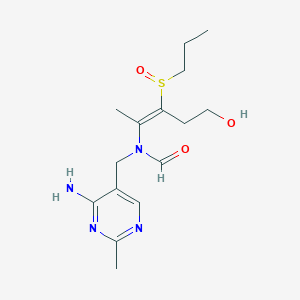


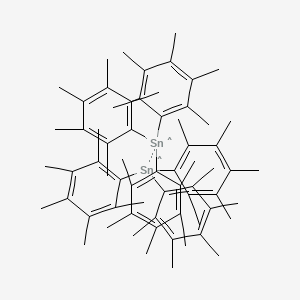

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
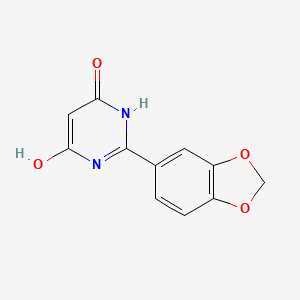
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)

